molecular formula C19H19F3N2O3S B2428587 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 954614-18-7

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2428587
CAS RN: 954614-18-7
M. Wt: 412.43
InChI Key: GXWXYQMMUWJXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
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Scientific Research Applications

Pummerer-Type Cyclization Reactions

The super acid-induced Pummerer-type cyclization reaction has been utilized to improve the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the compound's relevance in creating stereochemically complex structures. This methodology allows for efficient and selective synthesis, highlighting its utility in generating chiral compounds with potential biological activity (Saitoh et al., 2003).

Synthesis of Phenylethanolamine N-Methyltransferase Inhibitors

Another significant application involves the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which have shown remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds demonstrate the potential of the core structure in developing inhibitors that could penetrate the blood-brain barrier, indicating their relevance in designing drugs for neurological conditions (Grunewald et al., 2005).

Enhancing Cyclization Reactions

The compound's framework has been instrumental in enhancing cyclization reactions, as seen in the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. The addition of boron trifluoride diethyl etherate as an additive reagent has been shown to facilitate cyclization, leading to moderate yields of cyclized products. This research illustrates the adaptability of the compound in synthesizing complex heterocyclic structures, which are foundational in medicinal chemistry (Saitoh et al., 2001).

Visible-Light Induced Reactions

A novel application in synthetic chemistry involves visible-light induced di- and trifluoromethylation of N-benzamides with fluorinated sulfones, leading to the synthesis of CF2H/CF3-containing isoquinolinediones. This method showcases the compound's role in facilitating reactions under mild conditions, broadening the scope of synthetic strategies available for introducing fluorinated motifs into organic molecules, which are highly valuable in drug discovery and material science (Zou & Wang, 2017).

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-7-8-15(11-14(13)12-24)23-18(25)16-5-3-4-6-17(16)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWXYQMMUWJXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide

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